molecular formula C9H13ClN2O2 B1520408 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride CAS No. 1235439-31-2

3-amino-N-(2-hydroxyethyl)benzamide hydrochloride

Cat. No.: B1520408
CAS No.: 1235439-31-2
M. Wt: 216.66 g/mol
InChI Key: JZGULZHKFPKTDI-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of benzamide and contains an amino group and a hydroxyethyl group attached to the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-aminoethanol under controlled conditions to form 3-nitro-N-(2-hydroxyethyl)benzamide, followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or tin chloride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, as a building block in organic chemistry, and as a reagent in biochemical assays. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.

Comparison with Similar Compounds

3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is similar to other benzamide derivatives, such as 3-nitrobenzamide and 3-aminobenzamide. it is unique due to the presence of the hydroxyethyl group, which imparts different chemical and biological properties. Other similar compounds include:

  • 3-Nitrobenzamide: Lacks the amino group present in this compound.

  • 3-Aminobenzamide: Lacks the hydroxyethyl group present in this compound.

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8-3-1-2-7(6-8)9(13)11-4-5-12;/h1-3,6,12H,4-5,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGULZHKFPKTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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